N-(3-cyanophenyl)-3-methylbutanamide
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Overview
Description
N-(3-cyanophenyl)-3-methylbutanamide, also known as N-(3-cyanophenyl)isobutyramide, is a chemical compound that has gained significant attention in the field of scientific research. This compound is synthesized through a multistep process, and its unique properties have led to its use in various scientific applications.
Mechanism of Action
The mechanism of action of N-(3-cyanophenyl)-3-methylbutanamide(3-cyanophenyl)-3-methylbutanamide is not fully understood, but it is believed to act as a nucleophile in various chemical reactions. Its unique chemical structure allows it to participate in a variety of chemical reactions, making it a versatile compound for use in scientific research.
Biochemical and physiological effects:
There is limited information on the biochemical and physiological effects of N-(3-cyanophenyl)-3-methylbutanamide(3-cyanophenyl)-3-methylbutanamide. However, it has been shown to have low toxicity in animal studies, making it a potentially safe compound for use in scientific research.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-cyanophenyl)-3-methylbutanamide(3-cyanophenyl)-3-methylbutanamide in lab experiments is its versatility in chemical reactions. Its unique chemical structure allows it to participate in a variety of reactions, making it a valuable tool for researchers. However, its limited availability and high cost may be a limitation for some researchers.
Future Directions
There are several future directions for the use of N-(3-cyanophenyl)-3-methylbutanamide(3-cyanophenyl)-3-methylbutanamide in scientific research. One potential area of research is the development of new synthetic routes for the compound, which could make it more widely available and cost-effective. Additionally, the compound's potential as a ligand in metal complexes for catalytic reactions could be further explored, as well as its potential as a building block for the synthesis of new organic compounds. Finally, the compound's potential as a precursor for the synthesis of pharmaceuticals could also be investigated.
Synthesis Methods
The synthesis of N-(3-cyanophenyl)-3-methylbutanamide(3-cyanophenyl)-3-methylbutanamide involves a series of chemical reactions, starting with the reaction of 3-cyanophenylacetic acid with thionyl chloride to form 3-cyanophenylacetyl chloride. This intermediate is then reacted with isobutyramide in the presence of a base to form the final product.
Scientific Research Applications
N-(3-cyanophenyl)-3-methylbutanamide(3-cyanophenyl)-3-methylbutanamide has been used in various scientific applications, including as a ligand in metal complexes for catalytic reactions, as a building block for the synthesis of organic compounds, and as a precursor for the synthesis of pharmaceuticals.
properties
IUPAC Name |
N-(3-cyanophenyl)-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-9(2)6-12(15)14-11-5-3-4-10(7-11)8-13/h3-5,7,9H,6H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVPCWLTUUBGAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=CC(=C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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